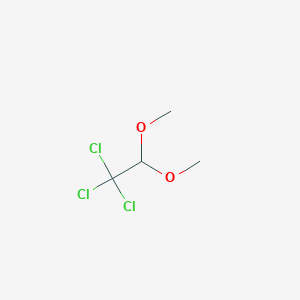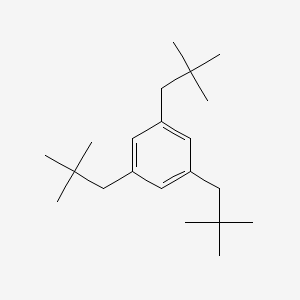
1,3,5-Tri-neopentylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tri-neopentylbenzene is an organic compound with the molecular formula C21H36. It is a derivative of benzene where three hydrogen atoms are replaced by neopentyl groups. This compound is known for its bulky substituents, which can influence its chemical reactivity and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tri-neopentylbenzene can be synthesized through the Friedel-Crafts alkylation of benzene with neopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Friedel-Crafts alkylation process. This would require careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tri-neopentylbenzene can undergo various chemical reactions, including:
Oxidation: The neopentyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target any functional groups present on the neopentyl substituents.
Substitution: Electrophilic aromatic substitution reactions can occur, although the bulky neopentyl groups may hinder these reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Neopentyl alcohols, neopentyl aldehydes, or neopentyl carboxylic acids.
Reduction: Reduced forms of any functional groups present on the neopentyl substituents.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,3,5-Tri-neopentylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its bulky substituents can influence the steric environment in reactions, making it useful in studying steric effects.
Biology: While specific biological applications are limited, derivatives of this compound could be explored for their potential biological activity.
Industry: Used in the production of specialty chemicals and materials where bulky substituents are required to achieve specific properties.
Mechanism of Action
The mechanism of action of 1,3,5-Tri-neopentylbenzene largely depends on the specific reactions it undergoes. The bulky neopentyl groups can influence the reactivity of the benzene ring by providing steric hindrance, which can affect the approach of reactants and the stability of intermediates. This steric effect can be leveraged to control reaction pathways and selectivity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tri-tert-butylbenzene: Similar in structure but with tert-butyl groups instead of neopentyl groups.
1,3,5-Triethylbenzene: Contains ethyl groups instead of neopentyl groups.
1,3,5-Triisopropylbenzene: Contains isopropyl groups instead of neopentyl groups.
Uniqueness
1,3,5-Tri-neopentylbenzene is unique due to the presence of neopentyl groups, which are larger and more sterically demanding than tert-butyl, ethyl, or isopropyl groups. This increased steric bulk can significantly influence the compound’s reactivity and the outcome of chemical reactions.
Properties
CAS No. |
21411-39-2 |
|---|---|
Molecular Formula |
C21H36 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
1,3,5-tris(2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C21H36/c1-19(2,3)13-16-10-17(14-20(4,5)6)12-18(11-16)15-21(7,8)9/h10-12H,13-15H2,1-9H3 |
InChI Key |
ZWSGJJOEFPCZLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC(=CC(=C1)CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


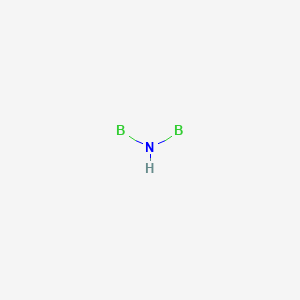
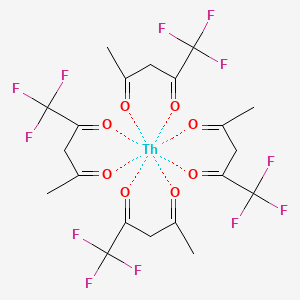
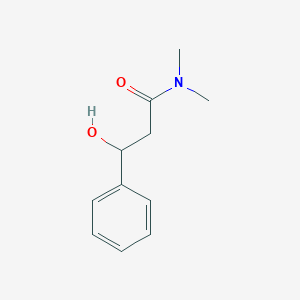
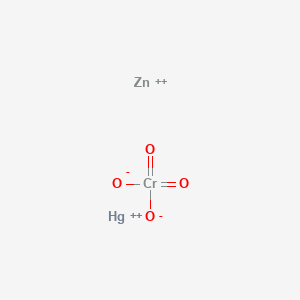
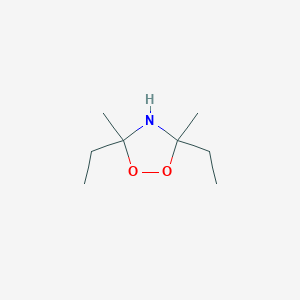
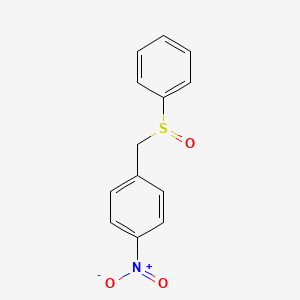
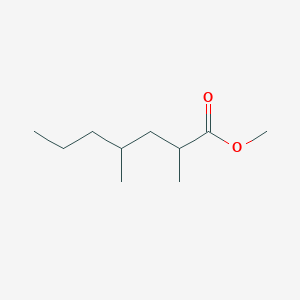

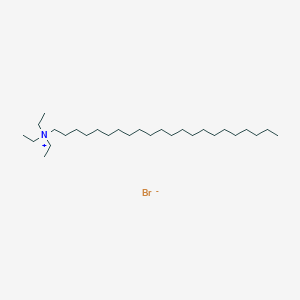
![Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid](/img/structure/B14709070.png)

